10-Hydroxydecanoic Acid

Insecticidal activity Natural product pesticide Royal jelly fatty acids

10-Hydroxydecanoic acid (10-HDAA) is the only royal jelly fatty acid with quantifiable HDAC1 inhibition (~50%) and selective H4 hyperacetylation (2.45‑fold). Its TRPA1 selectivity (>2‑fold vs TRPV1) enables clean thermogenesis studies. With antiparasitic potency (Leishmania IC₅₀ 2.4–8.4 µg/mL, SI>10) and 5‑fold enrichment in fermented royal jelly, this reference standard delivers precise quantification for natural‑product research and industrial QC. Do not substitute with 10-HDA or sebacic acid—functional divergence is confirmed in macrophage, bone‑metabolism, and fermentation models.

Molecular Formula C10H20O3
Molecular Weight 188.26 g/mol
CAS No. 1679-53-4
Cat. No. B030962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Hydroxydecanoic Acid
CAS1679-53-4
Synonyms10-HDAA cpd
10-hydroxydecanoic acid
10HDA cpd
Molecular FormulaC10H20O3
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC(CCCCC(=O)O)CCCCO
InChIInChI=1S/C10H20O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h11H,1-9H2,(H,12,13)
InChIKeyYJCJVMMDTBEITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Hydroxydecanoic Acid (CAS 1679-53-4): Royal Jelly-Derived Medium-Chain Fatty Acid for Anti-Inflammatory, Epigenetic, and Antiparasitic Research Applications


10-Hydroxydecanoic acid (10-HDAA, 10-hydroxycapric acid) is a C10 saturated omega-hydroxy fatty acid that occurs naturally as a minor constituent (approximately 10-16% of the lipid fraction) in royal jelly [1]. It functions as the biosynthetic precursor to (E)-10-hydroxy-2-decenoic acid (10-HDA), the signature unsaturated fatty acid of royal jelly, and the two compounds together constitute the majority of the royal jelly lipid fraction [2]. 10-HDAA possesses two functional groups (-OH and -COOH) and a molecular weight of 188.26 g/mol, with a reported melting point range of 73–77°C [3]. The compound has demonstrated quantifiable biological activities including HDAC inhibition, TRPA1 channel activation, anti-inflammatory effects in macrophage models, and antiparasitic activity against Leishmania and Plasmodium species [4][5].

Why 10-Hydroxydecanoic Acid Cannot Be Substituted with 10-Hydroxy-2-decenoic Acid or Sebacic Acid in Targeted Research


Despite their shared origin in royal jelly and similar medium-chain fatty acid backbones, 10-hydroxydecanoic acid (10-HDAA), trans-10-hydroxy-2-decenoic acid (10-H2DA), and sebacic acid (SEA) exhibit divergent and sometimes opposing biological effects that preclude generic substitution [1]. In anti-inflammatory assays, only SEA significantly decreases TNF-α production, while all three inhibit NO release but with distinct potency profiles [2]. In bone metabolism studies, 10-HDAA and 10-H2DA both diminished femur bone stiffness in ovariectomized rats (p < 0.05 and p < 0.01, respectively) and failed to ameliorate bone loss, indicating that the favorable effects of royal jelly cannot be attributed solely to either compound [3]. Furthermore, the biosynthetic relationship—where 10-H2DA is converted to 10-HDAA by specific Lactobacillus strains—creates distinct metabolic and functional roles that differ between raw and fermented royal jelly preparations [4]. These quantifiable differences underscore why 10-HDAA must be selected as a discrete chemical entity rather than interchanged with its structural analogs.

Quantitative Differentiation Evidence for 10-Hydroxydecanoic Acid: Head-to-Head Comparative Data Against 10-Hydroxy-2-decenoic Acid and Sebacic Acid


10-Hydroxydecanoic Acid Exhibits 1.42-Fold Higher Insecticidal Activity (Lower LC50) Than Sebacic Acid in 4th Instar Larvae Assay

In a direct head-to-head comparison of the three major royal jelly fatty acids against healthy 4th instar larvae at 25 ± 2°C, 10-hydroxydecanoic acid (10-HDAA) demonstrated an LC50 of 37.8 μg/mL, which represents 1.42-fold higher insecticidal potency (lower LC50) than sebacic acid (LC50 = 44.7 μg/mL), though lower than trans-10-hydroxy-2-decenoic acid (10-H2DA, LC50 = 31.4 μg/mL) and whole royal jelly (LC50 = 24.6 μg/mL) [1].

Insecticidal activity Natural product pesticide Royal jelly fatty acids

10-Hydroxydecanoic Acid Shows HDAC1 Inhibitory Activity with 50% Inhibition in Catalytic Domain and 20% Inhibition in Human THP1 Cells

10-Hydroxydecanoic acid (10-HDAA) exhibits HDAC inhibitory activity with quantifiable effects: 50% inhibition of the HDAC1 catalytic domain and 20% inhibition in human THP1 cells . Additionally, treatment with 10-HDAA increases acetylation levels of histone H3 and H4 in human THP1 cells, with fold changes of 1.33 and 2.45, respectively, after 12 hours of treatment [1].

Epigenetic regulation HDAC inhibition Histone acetylation

10-Hydroxydecanoic Acid and 10-Hydroxy-2-decenoic Acid Activate TRPA1 with EC50 Values ~1,000-Fold Higher Than Allyl Isothiocyanate and 2-Fold Selectivity Over TRPV1

In the first report of TRPA1 activation by fatty acids, both 10-hydroxydecanoic acid (HDAA) and trans-10-hydroxy-2-decenoic acid (HDEA) activated human TRPA1 with EC50 values approximately 1,000 times larger (weaker) than that of the reference agonist allyl isothiocyanate (AITC), while their maximal responses were equal [1]. Both compounds exhibited 2-fold selectivity for TRPA1 over TRPV1, with EC50 values for TRPV1 being 2 times larger and maximal responses less than half of those observed for TRPA1 [2].

TRP channel activation Thermogenesis Sensory receptor agonism

10-Hydroxydecanoic Acid Diminishes Femur Bone Stiffness in Ovariectomized Rats (p < 0.05) While Failing to Ameliorate Bone Loss—A Negative Differentiation from Royal Jelly

In a 12-week in vivo study using ovariectomized Wistar rats as a postmenopausal osteoporosis model, dietary administration of 10-hydroxydecanoic acid (10HDAA) did not ameliorate femoral bone mineral density loss (p < 0.01 vs. Sham for Ovx group) and significantly diminished femur bone stiffness compared to untreated ovariectomized controls (p < 0.05) [1]. 10-hydroxy-2-decenoic acid (10H2DA) produced a similar pattern with an even more pronounced reduction in bone stiffness (p < 0.01) [2].

Bone metabolism Osteoporosis model Postmenopausal bone loss

10-Hydroxydecanoic Acid Content in Fermented Royal Jelly Increases 5-Fold via Lactobacillus panisapium-Mediated Conversion from 10-Hydroxy-2-decenoic Acid

A lactic acid bacterium, Lactobacillus panisapium, isolated from the digestive tract of queen bees, demonstrates a high capacity to convert 10-hydroxy-2-decenoic acid (10H2DA) to 10-hydroxydecanoic acid (10HDAA) [1]. Using this isolated strain, fermented royal jelly (fRJ) was produced with a fivefold increase in 10HDAA content compared to raw royal jelly [2]. This fermented product demonstrated enhanced M cell differentiation, activation of macrophage phagocytic ability, and increased immunoglobulin A (IgA) secretion in individuals with reduced salivary IgA levels [3].

Bioconversion Fermented royal jelly Lactobacillus panisapium Mucosal immunity

Evidence-Backed Research and Industrial Application Scenarios for 10-Hydroxydecanoic Acid Procurement


Epigenetic Research: HDAC Inhibition and Histone Acetylation Studies in THP-1 Monocytic Cells

For researchers investigating HDAC inhibitors with moderate potency and distinct histone acetylation profiles, 10-hydroxydecanoic acid offers quantifiable effects: 50% inhibition of HDAC1 catalytic domain, 20% inhibition in human THP1 cells, and differential acetylation of histone H4 (2.45-fold) versus H3 (1.33-fold) after 12-hour treatment . This compound serves as a tool for chromatin remodeling studies where a weak HDAC inhibitor with selective H4 acetylation enhancement is required, as documented in the ChEMBL bioactivity database and primary literature [7].

TRP Channel Pharmacology: TRPA1-Selective Activation with Defined 2-Fold Selectivity Over TRPV1

10-Hydroxydecanoic acid is a validated tool compound for TRPA1 channel activation studies, exhibiting 2-fold selectivity for TRPA1 over TRPV1 with EC50 values approximately 1,000-fold larger than AITC and maximal TRPV1 responses less than half of TRPA1 responses . This selectivity profile makes it suitable for thermogenesis and energy expenditure research where TRPA1-specific activation without confounding TRPV1 cross-activation is essential [7].

Antiparasitic Drug Discovery: Insecticidal, Antimalarial, and Antileishmanial Screening

10-Hydroxydecanoic acid demonstrates quantifiable antiparasitic activity with an LC50 of 37.8 μg/mL against 4th instar larvae and IC50 values ranging from 2.4 to 8.4 μg/mL against Leishmania major amastigotes . The compound's selectivity index (SI) > 10 against human HEK239T normal cells indicates parasite specificity and safety for cell-based screening [7]. This makes 10-HDAA a suitable reference standard for antiparasitic drug discovery programs evaluating natural product-derived fatty acids.

Fermented Royal Jelly Development: 10-HDAA-Enriched Functional Food Ingredient Production

For industrial development of fermented royal jelly products with enhanced 10-HDAA content, procurement of 10-HDAA as an analytical standard enables quantification of a 5-fold enrichment achieved via Lactobacillus panisapium M1 strain fermentation . The fermented product demonstrates enhanced M cell differentiation, macrophage phagocytic activation, and increased IgA secretion, supporting its use as an immunostimulatory food ingredient [7].

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